
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol is an organic compound with the molecular formula C₁₈H₁₇N₃O₂ It is characterized by the presence of a pyridine ring system and a hydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol typically involves the reaction of 4-chloro-2,6-dipyridin-2-ylpyridine with 1,3-propanediol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propanediol attacks the chloro-substituted pyridine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine rings can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyridine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological activity. The hydroxypropyl group can also participate in hydrogen bonding, influencing the compound’s overall behavior .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,6-Dipyridin-4-ylpyridin-4-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a hydroxypropyl group.
2,2’6’,2’'-Terpyridine: A related compound with three pyridine rings but lacking the hydroxypropyl group.
Uniqueness
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol is unique due to the presence of the hydroxypropyl group, which imparts additional functionality and potential for hydrogen bonding. This makes it a versatile ligand in coordination chemistry and a valuable compound in various applications .
Propiedades
Número CAS |
238075-49-5 |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
3-(2,6-dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol |
InChI |
InChI=1S/C18H17N3O2/c22-10-5-11-23-14-12-17(15-6-1-3-8-19-15)21-18(13-14)16-7-2-4-9-20-16/h1-4,6-9,12-13,22H,5,10-11H2 |
Clave InChI |
VAXUMMZBTNBCLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


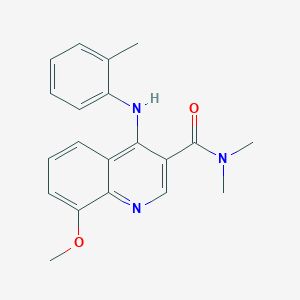
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
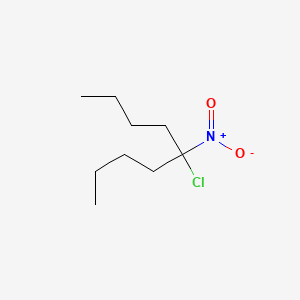
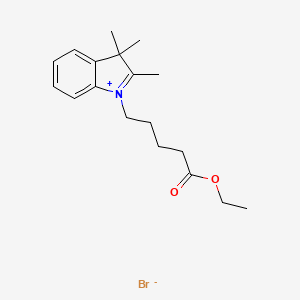



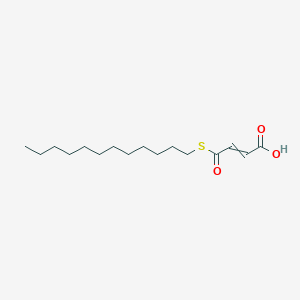

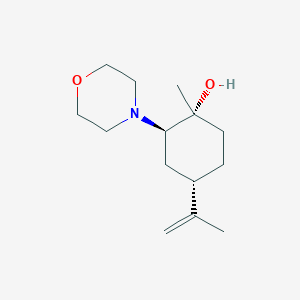
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)

